molecular formula C6H5F2N3O B8748891 3,5-Difluoropicolinohydrazide

3,5-Difluoropicolinohydrazide

Cat. No.: B8748891
M. Wt: 173.12 g/mol
InChI Key: VRKVVMFBXQQAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoropicolinohydrazide is a fluorinated derivative of picolinohydrazide, characterized by two fluorine atoms at the 3- and 5-positions of the pyridine ring. This substitution pattern enhances its electronic and steric properties, making it a candidate for applications in coordination chemistry, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C6H5F2N3O

Molecular Weight

173.12 g/mol

IUPAC Name

3,5-difluoropyridine-2-carbohydrazide

InChI

InChI=1S/C6H5F2N3O/c7-3-1-4(8)5(10-2-3)6(12)11-9/h1-2H,9H2,(H,11,12)

InChI Key

VRKVVMFBXQQAPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)NN)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The fluorine atoms in 3,5-Difluoropicolinohydrazide significantly influence its reactivity and binding affinity. Below is a comparative analysis with key analogs:

Compound CAS No. Substituents Similarity Score Key Properties
3,5-Difluoropicolinohydrazide Not specified Pyridine ring with -F at 3,5; hydrazide N/A Predicted high electronegativity, potential for metal coordination
(3,5-Difluorophenyl)hydrazine HCl 502496-27-7 Benzene ring with -F at 3,5; hydrazine 0.95 High serum albumin binding affinity; reversible interactions
(2,6-Difluoro-3,5-dimethoxyphenyl)hydrazine HCl 940298-93-1 Benzene ring with -F at 2,6; -OCH3 at 3,5 0.80 Reduced DNA intercalation due to steric hindrance from methoxy groups
5-Fluoropyridine-3-sulfonohydrazide 1248153-94-7 Pyridine ring with -F at 5; sulfonohydrazide N/A Enhanced solubility in polar solvents; sulfonyl group alters electronic density

Key Observations:

  • Fluorine Position Matters: The 3,5-difluoro substitution in aromatic systems (e.g., phenyl or pyridine) enhances binding to biomolecules like DNA and serum albumin compared to mono- or ortho-substituted analogs .

Comparison Table: Reaction Conditions

Compound Key Reagents Temperature Yield Reference
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid N-Ethyldiisopropylamine, microwave 130°C 39%
3,5-Difluorophenylhydrazine HCl Not specified Not reported Not reported

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